(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid
CAS No.: 283160-20-3
Cat. No.: VC21545139
Molecular Formula: C39H34N2O5
Molecular Weight: 610,7 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 283160-20-3 |
|---|---|
| Molecular Formula | C39H34N2O5 |
| Molecular Weight | 610,7 g/mole |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |
| Standard InChI | InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1 |
| Standard InChI Key | AOQYYASFUBPOHJ-PMERELPUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Identity and Structure
Compound Identification
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid is identified by the CAS Registry Number 283160-20-3 and is commercially available under catalog number PA 27 0014699 from chemical suppliers . This compound belongs to a specialized class of protected amino acid derivatives utilized primarily in peptide synthesis research.
Structural Features
The chemical name reveals key structural elements that define this compound:
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A pentanoic acid (five-carbon) backbone serving as the main structural framework
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A stereocenter at the 3-position with S-configuration, indicating specific three-dimensional orientation
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An Fmoc protecting group attached to the amino function at the 3-position
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A ketone (oxo) group at the 5-position of the carbon chain
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A trityl-protected amino group also positioned at the 5-position
This structural arrangement bears similarity to protected glutamine derivatives used in peptide synthesis, although with distinct stereochemical features. The presence of both Fmoc and trityl protecting groups creates an orthogonally protected amino acid derivative, allowing for selective deprotection during peptide assembly processes.
Protecting Group Chemistry
The Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a critical protecting group for the alpha-amino function in peptide synthesis. Its implementation in compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid offers several advantages:
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It can be selectively removed under basic conditions, typically using 20% piperidine in N,N-dimethylformamide (DMF)
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It remains stable under acidic conditions used to remove other protecting groups
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Its removal generates a highly UV-active byproduct, allowing for easy monitoring of deprotection reactions
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It provides effective protection against unwanted reactions at the amino group during peptide synthesis
The Trityl Protecting Group
The triphenylmethyl (trityl) group present in (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid serves to protect the side chain amide function. This bulky protecting group offers several distinct advantages in peptide chemistry:
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It can be removed under mild acidic conditions (1-95% trifluoroacetic acid, depending on the specific application)
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Its significant steric bulk minimizes side reactions during peptide synthesis processes
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It enhances solubility in organic solvents commonly used in peptide synthesis
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It provides resistance to racemization during coupling reactions
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It can be selectively removed while maintaining other protecting groups
The combination of Fmoc and trityl protection in a single molecule creates an orthogonally protected building block that is particularly valuable in modern peptide synthesis strategies.
Synthesis Methods
Detailed One-Pot Synthesis Procedure
The one-pot synthesis method developed by Barlos et al. provides a potential approach to synthesizing compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid. The general procedure involves:
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Creating a suspension of the amino acid (10 mmol) in 18 ml of chloroform-acetonitrile mixture (5:1 ratio)
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Adding 1.27 ml of trimethylsilyl chloride (10 mmol) at room temperature to form the silyl ester
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Heating the mixture under reflux for 2 hours, then cooling to room temperature
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Adding 2.79 ml of triethylamine (20 mmol) followed by 2.79 g of trityl chloride (10 mmol) dissolved in 10 ml of chloroform
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Stirring the resulting mixture for 1 hour to complete the reaction
This procedure could potentially be adapted for the synthesis of (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid with appropriate modifications to accommodate its specific structural features.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Compounds with dual Fmoc/trityl protection, such as (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid, serve as essential building blocks in modern peptide synthesis, particularly in the Fmoc/t-butyl solid-phase strategy. This approach relies on the orthogonal nature of these protecting groups, where:
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The Fmoc group can be selectively removed under basic conditions while the trityl group remains intact
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The trityl group can be cleaved under acidic conditions without affecting other acid-stable protecting groups
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This orthogonality enables precise control over the peptide assembly process, allowing for selective deprotection and coupling at specific sites
The utility of compounds with this protection pattern extends beyond basic peptide synthesis to applications requiring high precision and control over the synthetic process.
Advantages in Complex Peptide Synthesis
Protected amino acids featuring both Fmoc and trityl groups offer several significant advantages in the synthesis of complex peptides:
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Reduced Side Reactions: The bulky trityl group effectively prevents unwanted side reactions during peptide synthesis, such as dehydration of amide side chains, leading to higher purity in the final products
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Minimized Racemization: Trityl-protected amino acids typically demonstrate strong resistance to racemization during coupling reactions, helping to preserve the stereochemical integrity of the peptide
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Enhanced Solubility: The incorporation of trityl protection often improves the solubility of amino acid derivatives in organic solvents commonly used in peptide synthesis, facilitating more efficient coupling reactions
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Fragment Synthesis Applications: The ability to selectively remove trityl groups while maintaining other protections makes these compounds particularly valuable in fragment condensation approaches to peptide synthesis
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Prevention of Diketopiperazine Formation: Trityl-based protection helps minimize diketopiperazine formation at the dipeptide stage, a common side reaction in peptide synthesis that can significantly reduce yields
Research Methods and Protocols
Peptide Synthesis Protocols
Peptide synthesis utilizing protected amino acids like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid typically follows established protocols that have been refined through decades of research:
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Tea Bag Synthesis:
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Peptides are synthesized in porous polyethylene packets
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Multiple peptides can be synthesized simultaneously in different bags
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Fmoc deprotection is performed with 20% piperidine in DMF
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Coupling is typically achieved with HBTU/OxymaPure or HCTU/OxymaPure activators
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Monitoring is conducted with bromophenol blue indicator for visual verification
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Microwave-Assisted Synthesis:
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Manual Synthesis:
Special Considerations for Trityl-Containing Compounds
When working with trityl-protected compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid, several specific considerations apply:
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Cleavage Conditions: Trityl groups require specific conditions for removal:
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Scavenger Requirements: Protection against side reactions during cleavage:
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Monitoring Requirements: Verification of successful reactions:
Data Tables and Technical Information
Chemical and Physical Properties
Synthesis Methods Comparison
Standard Peptide Synthesis Protocol
Comparison of Synthesis Approaches
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